molecular formula C13H18N2O2 B2679064 N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide CAS No. 1326923-65-2

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B2679064
CAS No.: 1326923-65-2
M. Wt: 234.299
InChI Key: ZIHSZLFWQKEAHV-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexane ring attached to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-hydroxyphenyl)benzamide
  • N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxylate
  • N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxylamide

Uniqueness

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and the cyclohexane ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-10-6-7-11(12(16)8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHSZLFWQKEAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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